Foroxymithine dihydrate Foroxymithine dihydrate Foroxymithine is a dipeptide.
L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy- is a natural product found in Streptomyces nitrosporeus with data available.
Brand Name: Vulcanchem
CAS No.: 100157-28-6
VCID: VC0528355
InChI: InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1
SMILES: CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
Molecular Formula: C22H37N7O11
Molecular Weight: 575.6 g/mol

Foroxymithine dihydrate

CAS No.: 100157-28-6

Cat. No.: VC0528355

Molecular Formula: C22H37N7O11

Molecular Weight: 575.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Foroxymithine dihydrate - 100157-28-6

Specification

CAS No. 100157-28-6
Molecular Formula C22H37N7O11
Molecular Weight 575.6 g/mol
IUPAC Name (2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide
Standard InChI InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1
Standard InChI Key IQMHGRIOYXVPSE-XSLAGTTESA-N
Isomeric SMILES CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O
SMILES CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
Canonical SMILES CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Foroxymithine dihydrate is a bicyclic hydroxamate siderophore with the systematic IUPAC name (2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide. Its molecular formula, C₂₂H₃₇N₇O₁₁, reflects a high nitrogen and oxygen content characteristic of peptide-like siderophores. Key structural features include:

  • Two hydroxamic acid groups for iron(III) chelation .

  • A central piperazine ring system with (3S,6S) stereochemistry .

  • Acetyl and formyl modifications on terminal amino groups .

The compound’s 3D conformation is highly flexible, preventing reliable computational modeling of its bioactive form .

Table 1: Molecular Properties of Foroxymithine Dihydrate

PropertyValueSource
Molecular weight575.6 g/mol
Melting point106–130°C
Optical rotation[α]²²D = -44.5° (c = 1, H₂O)
SolubilitySoluble in H₂O, DMSO; insoluble in CHCl₃
CAS Registry No.100157-28-6

Synthesis and Purification

Foroxymithine dihydrate is biosynthesized by Streptomyces nitrosporeus during iron-limited fermentation. Industrial production involves:

  • Shake Culture Fermentation: Submerged cultures in media containing glucose, peptone, and MgSO₄ yield crude extracts .

  • Chromatographic Purification:

    • Cation-exchange chromatography (Amberlite IRC-50) removes acidic impurities .

    • Reverse-phase HPLC (Nucleosil 5C18 column) with methanol/0.4% acetic acid (1:9) achieves >98% purity .

The final product is lyophilized to a colorless powder, stable for >3 years at -20°C.

Pharmacological Activity

ACE Inhibition and Antihypertensive Effects

Foroxymithine dihydrate competitively inhibits ACE by binding to the zinc-active site via its hydroxamate moiety. Key findings include:

  • In Vitro Potency: IC₅₀ = 7 μg/ml against bovine lung ACE, comparable to captopril .

  • In Vivo Efficacy: Oral administration (10 mg/kg) reduces systolic blood pressure by 32% in spontaneously hypertensive rats over 6 hours.

  • Selectivity: No significant inhibition of carboxypeptidase A/B or thermolysin at 100 μg/ml .

Mechanistic studies using autoregressive modeling confirm its disruption of the renin-angiotensin-aldosterone system (RAAS) feedback loop .

Siderophore Activity and Antimicrobial Implications

As a trihydroxamate siderophore, foroxymithine dihydrate sequesters Fe³⁺ with a binding constant (logβ) exceeding 30, enabling:

  • Iron Scavenging: Outcompetes pathogenic siderophores (e.g., enterobactin) in low-iron environments .

  • Toxin Neutralization: Chelates free iron in host tissues, reducing oxidative stress during infections .

Notably, its conjugates with β-lactam antibiotics show enhanced activity against Staphylococcus aureus (MIC reduction from 128 μg/ml to 8 μg/ml) .

Research Advancements and Clinical Relevance

Structural-Activity Relationship (SAR) Studies

Modifications to the foroxymithine scaffold reveal:

  • Piperazine Ring: Essential for ACE inhibition; methylation at N4 abolishes activity .

  • Hydroxamate Groups: Removal of any hydroxamate reduces iron affinity by >90% .

  • Side Chain Length: Propyl spacers between hydroxamates optimize metal coordination geometry .

Table 2: Enzyme Inhibition Profile of Foroxymithine Analogs

AnalogACE IC₅₀ (μg/ml)Fe³⁺ Binding (logβ)
Foroxymithine7.030.2
N4-Methyl derivative>10028.9
Desformyl variant12.525.1

Preclinical and Clinical Development

Despite promising preclinical data, no foroxymithine-derived drugs have entered clinical trials. Challenges include:

  • Oral Bioavailability: Limited intestinal absorption due to high hydrophilicity (logP = -2.1).

  • Metabolic Stability: Rapid hydrolysis of hydroxamates by serum esterases (t₁/₂ = 1.2 h in human plasma).

Ongoing research focuses on prodrug strategies (e.g., esterification) and nanoparticle encapsulation to overcome these limitations .

Applications in Biotechnology and Medicine

Hypertension Management

Foroxymithine’s ACE inhibitory activity positions it as a candidate for:

  • Adjuvant Therapy: Synergizes with losartan to reduce glomerular hypertension in diabetic nephropathy models.

  • Renoprotection: Attenuates angiotensin II-induced renal fibrosis in mice (50 mg/kg/day, 8 weeks).

Antimicrobial Drug Development

The siderophore moiety enables targeted delivery of antimicrobial payloads:

  • Conjugate Design: Covalent linkage to ciprofloxacin enhances Pseudomonas aeruginosa uptake by 40-fold .

  • Resistance Mitigation: Bypasses efflux pumps in methicillin-resistant S. aureus (MRSA) .

Future Perspectives and Challenges

Synthetic Biology Approaches

CRISPR-Cas9 editing of Streptomyces biosynthetic gene clusters could improve yield (>500 mg/L currently) . Heterologous expression in E. coli remains unsuccessful due to post-translational modification requirements .

Therapeutic Optimization

Key priorities include:

  • Half-Life Extension: PEGylation increases plasma t₁/₂ to 4.5 h in primates.

  • Tissue Targeting: Antibody-siderophore conjugates selectively deliver foroxymithine to pulmonary ACE.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator